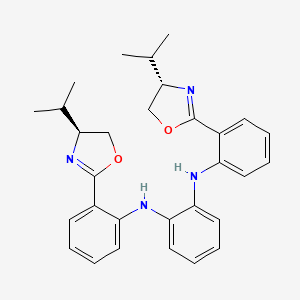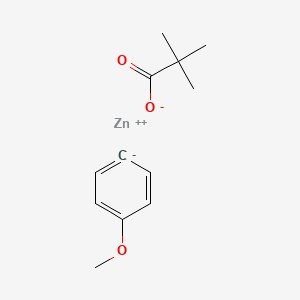
3-((4-Methoxybenzyl)oxy)-5-(trifluoromethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-Methoxybenzyl)oxy)-5-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a methoxybenzyl group and a trifluoromethyl group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methoxybenzyl)oxy)-5-(trifluoromethyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzyl alcohol and 5-(trifluoromethyl)benzoic acid.
Protection of Functional Groups: Protecting groups may be used to prevent unwanted reactions at specific sites on the molecule.
Formation of the Ether Linkage: The 4-methoxybenzyl group is introduced to the benzoic acid core through an etherification reaction, typically using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Deprotection: If protecting groups were used, they are removed under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
3-((4-Methoxybenzyl)oxy)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoic acid moiety can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzyl group may yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
科学的研究の応用
3-((4-Methoxybenzyl)oxy)-5-(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-((4-Methoxybenzyl)oxy)-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, while the methoxybenzyl group can modulate its solubility and stability. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-Chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid
- 4-Fluoro-3-((4-methoxybenzyl)oxy)benzoic acid
Uniqueness
3-((4-Methoxybenzyl)oxy)-5-(trifluoromethyl)benzoic acid is unique due to the presence of both a methoxybenzyl group and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity for certain molecular targets, making it valuable for specific applications in research and industry.
特性
分子式 |
C16H13F3O4 |
|---|---|
分子量 |
326.27 g/mol |
IUPAC名 |
3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C16H13F3O4/c1-22-13-4-2-10(3-5-13)9-23-14-7-11(15(20)21)6-12(8-14)16(17,18)19/h2-8H,9H2,1H3,(H,20,21) |
InChIキー |
FSMQKGXPBQFPSG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)COC2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid](/img/structure/B14777984.png)

![1-[(3E)-4-Phenylbut-3-EN-1-YL]piperazine hydrochloride](/img/structure/B14777996.png)




![2-amino-N-[4-(dimethylamino)cyclohexyl]-3-methylbutanamide](/img/structure/B14778015.png)

![Benzyl 3-[[2-aminopropanoyl(methyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14778028.png)


